molecular formula C13H19NO3 B4584471 3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one

3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one

Cat. No. B4584471
M. Wt: 237.29 g/mol
InChI Key: UBGHQHDUIUDNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds, like 3-acylamino-6-polyfluoroalkyl-2H-pyran2-ones, involves starting from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines, indicating a potential pathway for synthesizing the compound using analogous starting materials and conditions (Gerus et al., 2005).

Molecular Structure Analysis

The molecular structure of 2H-pyran-2-one derivatives is characterized by the presence of a six-membered oxygen-containing ring, which influences their chemical behavior and reactivity. Crystal structure analysis of related compounds provides insights into their molecular conformations and the potential electronic and steric interactions that could influence the properties of "3-Butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one" (Jasinski et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 2H-pyran-2-one derivatives often involve nucleophilic attacks due to the electron-rich oxygen atom in the pyran ring. For instance, Vilsmeier-Haack reactions have been utilized for the synthesis of highly substituted pyridin-2(1H)-ones from 2-arylamino-3-acetyl-5,6-dihydro-4H-pyrans, suggesting a variety of chemical modifications that could be applied to the compound of interest (Xiang et al., 2007).

Physical Properties Analysis

The physical properties of 2H-pyran-2-ones, such as melting points, solubility, and crystallinity, can be inferred from related compounds. These properties are crucial for determining the compound's applicability in various scientific and industrial applications. The synthesis and structural elucidation of similar compounds provide valuable insights into their physical characteristics (Kumar et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential chemical transformations, of "3-Butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one" can be deduced from studies on similar molecules. These properties are influenced by the functional groups attached to the pyran ring and their interaction with the core structure. Research on analogous compounds sheds light on potential reactivity patterns and chemical transformations applicable to this specific compound (Gerus et al., 2005).

Scientific Research Applications

Synthesis and Chemical Properties

A study detailed a convenient synthesis method for 3-acylamino-6-polyfluoroalkyl-2H-pyran-2-ones, demonstrating the versatility of pyran derivatives in organic synthesis. The research highlighted the high yield synthesis from β-alkoxyvinyl polyfluoroalkyl ketones and N-acylglycines, showcasing the reactivity of such compounds with both O- and N-nucleophiles to produce various functionalized pyrans (Gerus et al., 2005).

Crystal Structure Analysis

Another study focused on the crystal structure of a closely related compound, 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. The research offered insights into the molecular conformation and intramolecular interactions, providing valuable information for the design of compounds with specific properties (Jasinski et al., 2015).

Potential Biological Activities

Research into pyrano[2,3-d]pyrimidines as antimicrobial and anti-biofilm agents showcased the biological relevance of pyran derivatives. A facile synthesis method for a novel series of these compounds was described, highlighting their antimicrobial activity against various bacterial and Candida strains. This study underscores the potential of pyran derivatives in developing new antimicrobial agents (Suresh et al., 2015).

Applications in Agriculture

The identification of alkyl substituted 2H-furo[2,3-c]pyran-2-ones in smoke and their role in promoting seed germination highlights an interesting application of pyran derivatives in agriculture. These compounds, including major ones like 3-methyl-2H-furo[2,3-c]pyran-2-one, stimulate the germination of a wide range of plant species, suggesting a potential use in enhancing crop yield and regeneration after fires (Flematti et al., 2009).

properties

IUPAC Name

3-butanoyl-6-methyl-4-(propylamino)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-6-11(15)12-10(14-7-5-2)8-9(3)17-13(12)16/h8,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGHQHDUIUDNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C=C(OC1=O)C)NCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one
Reactant of Route 2
3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one
Reactant of Route 3
3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one
Reactant of Route 4
Reactant of Route 4
3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one
Reactant of Route 5
Reactant of Route 5
3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one
Reactant of Route 6
Reactant of Route 6
3-butyryl-6-methyl-4-(propylamino)-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.